molecular formula C21H18N2O5 B444488 (2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate

(2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate

Katalognummer: B444488
Molekulargewicht: 378.4g/mol
InChI-Schlüssel: SWTRJHLQSXPFNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate is a complex organic compound with the molecular formula C21H18N2O5 and a molecular weight of 378.4 g/mol . This compound is characterized by its chromen-7-yl acetate core, which is substituted with an acetylamino carbonyl group and a 4-methylphenyl imino group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate involves multiple steps. The general synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

(2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

(2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate can be compared with other similar compounds, such as:

    3-[(acetylamino)carbonyl]-2-[(4-chlorophenyl)imino]-2H-chromen-7-yl acetate: This compound has a similar structure but with a 4-chlorophenyl group instead of a 4-methylphenyl group.

    3-[(acetylamino)carbonyl]-2-[(4-nitrophenyl)imino]-2H-chromen-7-yl acetate: This compound contains a 4-nitrophenyl group, which may confer different chemical and biological properties.

Eigenschaften

Molekularformel

C21H18N2O5

Molekulargewicht

378.4g/mol

IUPAC-Name

[3-(acetylcarbamoyl)-2-(4-methylphenyl)iminochromen-7-yl] acetate

InChI

InChI=1S/C21H18N2O5/c1-12-4-7-16(8-5-12)23-21-18(20(26)22-13(2)24)10-15-6-9-17(27-14(3)25)11-19(15)28-21/h4-11H,1-3H3,(H,22,24,26)

InChI-Schlüssel

SWTRJHLQSXPFNS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)OC(=O)C)C(=O)NC(=O)C

Kanonische SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)OC(=O)C)C(=O)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.